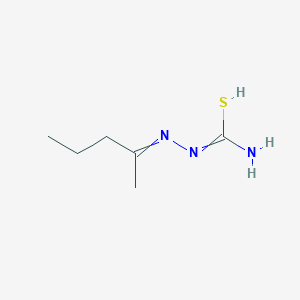

2-Pentanone thiosemicarbazone

Description

2-Pentanone thiosemicarbazone is a Schiff base derivative formed by the condensation of 2-pentanone with thiosemicarbazide. Structurally, it features a pentanone backbone (a five-carbon ketone) linked to a thiosemicarbazone moiety (–NH–N=C–S–), which confers unique electronic and steric properties. Thiosemicarbazones are renowned for their versatile coordination chemistry and broad-spectrum biological activities, including antimicrobial, antitumor, and antiparasitic effects .

Properties

CAS No. |

1752-39-2 |

|---|---|

Molecular Formula |

C6H13N3S |

Molecular Weight |

159.26 g/mol |

IUPAC Name |

(pentan-2-ylideneamino)thiourea |

InChI |

InChI=1S/C6H13N3S/c1-3-4-5(2)8-9-6(7)10/h3-4H2,1-2H3,(H3,7,9,10) |

InChI Key |

ATFQXYQKXBTCBO-UHFFFAOYSA-N |

SMILES |

CCCC(=NNC(=S)N)C |

Isomeric SMILES |

CCCC(=NN=C(N)S)C |

Canonical SMILES |

CCCC(=NN=C(N)S)C |

Synonyms |

2-Pentanone thiosemicarbazone |

Origin of Product |

United States |

Comparison with Similar Compounds

Physicochemical Properties

Table 3: Chromatographic and Solubility Data

- Key Observations: Retention Time: Aliphatic thiosemicarbazones (e.g., acetone derivatives) have shorter retention times than aromatic analogs due to reduced polarity . LogP: 2-Pentanone’s predicted LogP (2.8) indicates higher lipophilicity than 4-phenyl derivatives (LogP ~2.0), favoring passive diffusion through lipid bilayers .

Table 4: Metal Complex Performance

- Key Observations: Metal complexes often enhance biological activity by stabilizing the ligand and enabling redox cycling (e.g., Fe(III) complexes generating ROS) .

Q & A

Q. What are the standard synthetic protocols for preparing 2-Pentanone thiosemicarbazone, and how are reaction conditions optimized?

- Methodological Answer : The synthesis involves a condensation reaction between 2-pentanone and thiosemicarbazide in refluxing ethanol (or methanol) under acidic catalysis (e.g., HCl or acetic acid). Key parameters include maintaining a 1:1 molar ratio of ketone to thiosemicarbazide, reaction time (~4–6 hours), and temperature (~70–80°C). Purification is typically achieved via recrystallization from ethanol/water mixtures . Optimization involves monitoring reaction progress using TLC or HPLC-MS to ensure complete conversion and minimize side products like unreacted starting materials or Schiff base intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound and its metal complexes?

- Methodological Answer :

- IR Spectroscopy : Identifies ν(N–H) stretches (3396–3120 cm⁻¹) and thioamide bands (C=S, ~780–850 cm⁻¹) to confirm ligand formation .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., thiosemicarbazone NH signals at δ 8–10 ppm) and carbon backbone structure .

- UV-Vis Spectroscopy : Detects metal-to-ligand charge transfer (MLCT) bands in complexes (e.g., d-d transitions in Cu²⁺ or Ni²⁺ complexes at 400–600 nm) .

- ESI-MS : Validates molecular ion peaks and fragmentation patterns .

Q. How do the coordination properties of this compound with transition metals influence its chemical behavior?

- Methodological Answer : The ligand acts as a bidentate N,S-donor, forming complexes with metals like Cu²⁺, Ni²⁺, or Co²⁺. Coordination geometry (e.g., square planar for Cu²⁺ vs. tetrahedral for Zn²⁺) depends on metal ion size and electronic configuration. Chelation enhances stability and redox activity, which can be quantified via cyclic voltammetry (e.g., Fe³⁺/Fe²⁺ redox potentials for assessing ROS generation) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antitumor efficacy of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Include controls for Fe availability (e.g., +/- ferric ammonium citrate) to assess chelation-dependent cytotoxicity .

- Mechanistic Studies : Evaluate ROS generation (DCFH-DA fluorescence), DNA damage (comet assay), and apoptosis markers (caspase-3 activation) .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., aryl vs. alkyl groups) to enhance lipophilicity and redox activity, guided by QSPR models .

Q. What strategies are recommended for resolving contradictions in analytical data during structural elucidation of thiosemicarbazone derivatives?

- Methodological Answer :

- Cross-Validation : Combine NMR (APT for connectivity) with HPLC-MS to distinguish isomers or degradation products .

- X-ray Crystallography : Resolve ambiguous bonding (e.g., keto-enol tautomerism) using SHELX-refined structures .

- Alternative Synthesis : Reproduce reactions under inert atmospheres to prevent oxidation artifacts (e.g., disulfide formation) .

Q. How can computational QSPR models enhance the development of novel this compound complexes?

- Methodological Answer :

- Virtual Screening : Train models on experimental datasets (e.g., stability constants, IC₅₀ values) to predict ligand-metal binding affinities and antitumor activity .

- Redox Activity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and correlate with electrochemical data .

- Docking Studies : Simulate interactions with biological targets (e.g., ribonucleotide reductase or topoisomerase IIα) to prioritize synthesis .

Data Contradiction and Validation

- Example : In antifouling paint studies, 2-pentanone oxime was expected but 2-hexanone oxime was detected. Resolve by:

- Re-analyzing samples with GC-MS using authentic standards.

- Investigating crosslinking agent purity or alternative degradation pathways .

Key Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.